molecular formula C8H9BrClN3 B2924190 {3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride CAS No. 2172578-48-0

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride

Cat. No. B2924190
CAS RN: 2172578-48-0
M. Wt: 262.54
InChI Key: UMLGMQNJLBKRTN-UHFFFAOYSA-N
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Description

“{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 2172578-48-0 . It has a molecular weight of 262.54 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The Inchi Code for “{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride” is 1S/C8H8BrN3.ClH/c9-8-6 (5-10)11-7-3-1-2-4-12 (7)8;/h1-4H,5,10H2;1H .


Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .


Physical And Chemical Properties Analysis

“{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride” is a powder that is stored at room temperature .

Mechanism of Action

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This then underwent a facile closure and provided the shared intermediate .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.ClH/c9-8-6(5-10)11-7-3-1-2-4-12(7)8;/h1-4H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGMQNJLBKRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

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